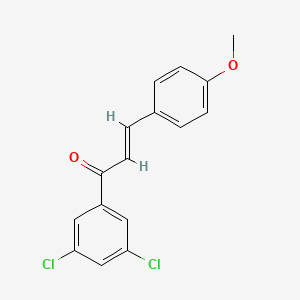

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,5-dichlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

- Dissolve 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone in ethanol.

- Add a catalytic amount of sodium hydroxide solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and pour it into ice-cold water.

- Collect the precipitate by filtration and recrystallize from ethanol to obtain the pure product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

**

Biologische Aktivität

Overview

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its distinctive structure comprising two phenyl rings linked by a prop-2-en-1-one moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

The compound's chemical formula is . It is synthesized primarily through the Claisen-Schmidt condensation reaction, involving 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The structural configuration plays a crucial role in its biological activity, with the trans configuration of the double bond being significant for its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity. In particular, it was tested against various bacterial strains and showed promising results, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human leukemia cells with IC50 values ranging from 10 to 20 µM. These effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to increased cell death .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HL-60 (Leukemia) | 15 | 85 |

| MCF-7 (Breast Cancer) | 18 | 78 |

| A549 (Lung Cancer) | 20 | 70 |

The biological activity of this chalcone derivative is attributed to its ability to interact with various cellular pathways. The α,β-unsaturated carbonyl system is known to facilitate Michael addition reactions with nucleophiles, which can disrupt cellular functions and promote apoptosis in cancer cells. Additionally, its ability to generate ROS contributes to oxidative stress within cells, further enhancing its anticancer efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with the compound led to a significant increase in apoptosis markers such as caspase activation and DNA fragmentation. The study concluded that the compound's mechanism involves ROS-mediated pathways .

- Bacterial Infections : Another investigation focused on its antimicrobial properties found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating chronic infections where biofilms are prevalent.

Eigenschaften

IUPAC Name |

(E)-1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-10H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKAPQQFIGGME-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.